molecular formula C12H21NO5 B13659326 Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate

Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate

Cat. No.: B13659326
M. Wt: 259.30 g/mol
InChI Key: NENIICQHVGXUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate is an organic compound with the molecular formula C12H21NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate typically involves the following steps:

    Protection of Pyrrolidine: The starting material, pyrrolidine, is reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group, forming Boc-pyrrolidine.

    Hydroxylation: The Boc-protected pyrrolidine is then hydroxylated to introduce the hydroxyl group at the 3-position, yielding Boc-3-hydroxy-pyrrolidine.

    Esterification: Finally, the hydroxylated intermediate is esterified with methyl bromoacetate under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of 2-(1-Boc-3-oxo-3-pyrrolidinyl)acetate.

    Reduction: Formation of 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)ethanol.

    Deprotection: Formation of 2-(3-hydroxy-3-pyrrolidinyl)acetate.

Scientific Research Applications

Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1-Boc-3-oxo-3-pyrrolidinyl)acetate: Similar structure but with a ketone group instead of a hydroxyl group.

    Methyl 2-(1-Boc-3-amino-3-pyrrolidinyl)acetate: Contains an amino group instead of a hydroxyl group.

    Methyl 2-(1-Boc-3-methoxy-3-pyrrolidinyl)acetate: Features a methoxy group instead of a hydroxyl group.

Uniqueness

Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate is unique due to the presence of both the Boc protecting group and the hydroxyl group, which allows for selective reactions and modifications. This makes it a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-5-12(16,8-13)7-9(14)17-4/h16H,5-8H2,1-4H3

InChI Key

NENIICQHVGXUGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.